molecular formula C20H24N6O4 B2927426 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 941964-55-2

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2927426
CAS No.: 941964-55-2
M. Wt: 412.45
InChI Key: XZJJRTUBSPTLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic chemical reagent designed for research and development purposes, particularly in the field of medicinal chemistry. This high-purity compound is intended for use in in vitro studies only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. The compound features a hybrid structure incorporating two pharmacologically significant moieties: a tetrazole ring and a 3,4,5-trimethoxyphenyl group. The tetrazole functional group is a well-known bioisostere in drug design, often used to mimic carboxylic acids or other heterocycles to modulate a compound's physicochemical properties and binding affinity. The 3,4,5-trimethoxyphenyl (TMP) unit is a privileged scaffold in medicinal chemistry, frequently found in ligands targeting tubulin polymerization, such as colchicine, and is investigated for its potential in anticancer research . Furthermore, structural analogs containing benzenesulfonamide groups have been explored in the context of cyclooxygenase (COX-II) inhibition , which is a significant pathway in inflammation and cancer . COX-II is an inducible enzyme expressed under pathological conditions and is a recognized therapeutic target for inflammatory conditions and certain cancers . Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a pharmacological probe to investigate structure-activity relationships (SAR) in projects targeting inflammation, oncology, or other disease areas. Its mechanism of action would be specific to the biological target under investigation and requires empirical validation by the researcher.

Properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4/c1-12-6-7-15(8-13(12)2)26-18(23-24-25-26)11-21-20(27)22-14-9-16(28-3)19(30-5)17(10-14)29-4/h6-10H,11H2,1-5H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJJRTUBSPTLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews existing research on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₀N₆O₂
  • Molecular Weight : 352.4 g/mol

The tetrazole ring in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can modulate biological pathways, leading to diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The tetrazole moiety may inhibit enzyme activities by mimicking substrate structures or interacting with active sites.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Studies have shown that derivatives of tetrazole compounds often possess significant antitumor properties. For instance, similar compounds have demonstrated inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Compounds with similar structural features have been reported to exhibit antimicrobial activity against various pathogens. The presence of the tetrazole ring enhances the interaction with microbial targets, potentially leading to effective treatments for infections .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of a related tetrazole derivative on human cancer cell lines (e.g., HT-29 and TK-10). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the low micromolar range .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of tetrazole derivatives against a panel of bacteria and fungi. The results showed significant inhibition at concentrations as low as 10 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-cyclopentyl-N-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}acetamideCyclopentyl groupPotentially different antitumor activity
N-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)propanamideMethoxy groupDistinct antimicrobial properties
5-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-nitrobenzamideNitro groupEnhanced enzyme inhibition

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 3,4-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites compared to smaller substituents like fluorine .

Crystallographic and Analytical Data

Structural characterization of similar compounds relies on techniques like IR, ¹H/¹³C NMR, and X-ray crystallography (using SHELX and OLEX2 ). For instance, 1-phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea () was resolved via SHELXL, confirming the planar urea core and tetrazole geometry. The target compound’s crystal structure would likely exhibit similar features, with methoxy groups influencing packing motifs.

Q & A

Q. Tables

Synthetic Route Optimization
Step
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Tetrazole Formation
Alkylation
Urea Coupling
Spectroscopic Characterization
Technique
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1H NMR (DMSO-d6)
X-ray Diffraction

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